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Compound of Interest

Compound Name: 2-Benzylicyclohexanone

Cat. No.: B1266569

Spectroscopic Analysis of 2-
Benzylcyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive interpretation of the spectroscopic
data of 2-benzylcyclohexanone, a versatile intermediate in organic synthesis. The analysis
covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
offering valuable insights for compound identification, structural elucidation, and quality control
in research and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-benzylcyclohexanone.

1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
7.20-7.35 m 5H

(CeH5s)

Benzylic proton (CHz-
3.15 dd 1H i proton (CHz

Ph)

Benzylic proton (CHa-
2.65 dd 1H ylie proton (CH

Ph)

a-proton (CH) and o'-
2.30-2.50 m 3H

protons (CH2)

Cyclohexyl protons
1.50-2.10 m 6H y P

(CH2)

Note: Precise chemical shifts and coupling constants for the cyclohexyl protons can vary
depending on the solvent and experimental conditions. The assignments are based on general
principles of NMR spectroscopy.

13C NMR Data
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Chemical Shift (6) ppm

Assignment

~211 C=0 (Ketone)

~140 Quaternary Aromatic Carbon (C-ipso)
128 - 129 Aromatic CH

~126 Aromatic CH

~52 C-2 (CH)

~42 C-6 (CH2)

~35 Benzylic Carbon (CH2)

~28 Cyclohexyl Carbon (CH2)

~25 Cyclohexyl Carbon (CH2)

~23 Cyclohexyl Carbon (CH2)

Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

3085, 3062, 3027 Medium Aromatic C-H stretch
2935, 2860 Strong Aliphatic C-H stretch
1712 Strong C=0 stretch (ketone)
1602, 1495, 1452 Medium Aromatic C=C stretch
748, 699 Strong C-H out-of-plane bend

(monosubstituted benzene)

Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

188 Moderate [M]* (Molecular lon)

o1 100% l[DCe7;—I|(7)]+ (Tropylium ion - Base
115 Low [M - CeHs]*

131 Low [M - CaH7]*

77 Low [CeHs]* (Phenyl ion)

Spectroscopic Interpretation
'H NMR Spectrum Analysis

The *H NMR spectrum of 2-benzylcyclohexanone provides key information about the proton
environment in the molecule. The aromatic protons of the benzyl group typically appear as a
complex multiplet in the downfield region of 7.20-7.35 ppm, integrating to five protons. The
benzylic protons (CHz-Ph) are diastereotopic due to the adjacent chiral center (C-2) and
appear as two distinct doublets of doublets (dd) around 3.15 and 2.65 ppm. The proton at the
C-2 position of the cyclohexanone ring, being adjacent to both the carbonyl group and the
benzyl substituent, is expected to resonate as a multiplet between 2.30 and 2.50 ppm. This
region also contains the signals for the two protons on the a'-carbon (C-6). The remaining six
protons of the cyclohexanone ring appear as a complex series of multiplets in the upfield region
of 1.50-2.10 ppm.

13C NMR Spectrum Analysis

The 13C NMR spectrum confirms the carbon framework of 2-benzylcyclohexanone. The most
downfield signal, appearing around 211 ppm, is characteristic of a ketone carbonyl carbon. The
aromatic carbons of the benzyl group resonate in the 126-140 ppm range. The carbon atom of
the cyclohexanone ring attached to the benzyl group (C-2) is found at approximately 52 ppm.
The benzylic carbon signal is observed around 35 ppm. The remaining four carbons of the
cyclohexanone ring appear at approximately 42, 28, 25, and 23 ppm.

Infrared (IR) Spectrum Analysis
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The IR spectrum of 2-benzylcyclohexanone displays characteristic absorption bands that
confirm the presence of its key functional groups. A strong, sharp absorption band around 1712
cm~1 s indicative of the C=0 stretching vibration of the cyclohexanone ring. The presence of
the aromatic ring is confirmed by the C-H stretching vibrations observed above 3000 cm~1
(typically around 3085, 3062, and 3027 cm~1) and the C=C stretching vibrations in the 1600-
1450 cm~1 region. The aliphatic C-H stretching vibrations of the cyclohexyl and benzylic groups
are observed as strong bands just below 3000 cm~1 (around 2935 and 2860 cm™1). Finally, the
strong absorptions around 748 and 699 cm~* are characteristic of the out-of-plane C-H bending
of a monosubstituted benzene ring.

Mass Spectrum Analysis

The mass spectrum of 2-benzylcyclohexanone provides valuable information about its
molecular weight and fragmentation pattern under electron ionization (El). The molecular ion
peak [M]* is observed at an m/z of 188, corresponding to the molecular formula C13H160. The
most abundant peak in the spectrum, the base peak, is observed at m/z 91. This peak
corresponds to the highly stable tropylium ion ([C7H~]*), which is formed by the cleavage of the
C-C bond between the cyclohexanone ring and the benzylic carbon, followed by
rearrangement. Other significant fragments include the phenyl cation ([CeHs]*) at m/z 77 and
various fragments arising from the cyclohexanone ring.

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for 2-
benzylcyclohexanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-benzylcyclohexanone (typically 5-10 mg for tH NMR and 20-50 mg for 13C
NMR) is dissolved in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in an NMR tube. A small
amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm). The
spectrum is acquired on a high-resolution NMR spectrometer. For *H NMR, standard
acquisition parameters are used. For 13C NMR, proton decoupling is typically employed to
simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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For a liquid sample like 2-benzylcyclohexanone, the attenuated total reflectance (ATR)
technique is commonly used. A small drop of the neat liquid is placed on the ATR crystal. A
background spectrum of the clean, empty crystal is recorded first. Then, the sample spectrum
is recorded. The instrument software automatically subtracts the background to produce the
final IR spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. A dilute solution of 2-
benzylcyclohexanone in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected
into the GC. The sample is vaporized and carried through the GC column by an inert gas. As
the compound elutes from the column, it enters the ion source of the mass spectrometer.
Electron ionization (El) at 70 eV is a common method for generating ions. The resulting ions
are then separated by their mass-to-charge ratio and detected.
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Caption: General workflow for spectroscopic analysis of 2-benzylcyclohexanone.
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Caption: Proposed mass spectrometry fragmentation pathway for 2-benzylcyclohexanone.

» To cite this document: BenchChem. [2-Benzylcyclohexanone spectroscopic data
interpretation (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266569#2-benzylcyclohexanone-spectroscopic-
data-interpretation-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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